

Tyrphostin 23 vs other tyrosine kinase inhibitors

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Compound Focus: Tyrphostin 23

CAS No.: 118409-57-7

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Documented Inhibitory Profile of Tyrphostin 23

The following quantitative data is extracted from a single, older comparative study [1]. The concentrations (IC₅₀ values) and effects are specific to the experimental conditions described in the methodology.

Inhibitor	Target / Process	Experimental System	Reported Effect	Citation
Tyrphostin 23 (AG23)	Thrombin-induced platelet aggregation	Rabbit, monkey, dog, and human platelets	Inhibition [1]	[1]
	Thrombin-induced calcium mobilization ([Ca ²⁺] _i)	Rat, guinea pig, rabbit, dog, monkey, and human platelets	Inhibition in all species tested [1]	[1]
	SFLLRN (thrombin receptor agonist)-induced platelet aggregation	Monkey and human platelets	Inhibition [1]	[1]
	SFLLRN-induced calcium mobilization ([Ca ²⁺] _i)	Monkey and human platelets	Inhibition [1]	[1]

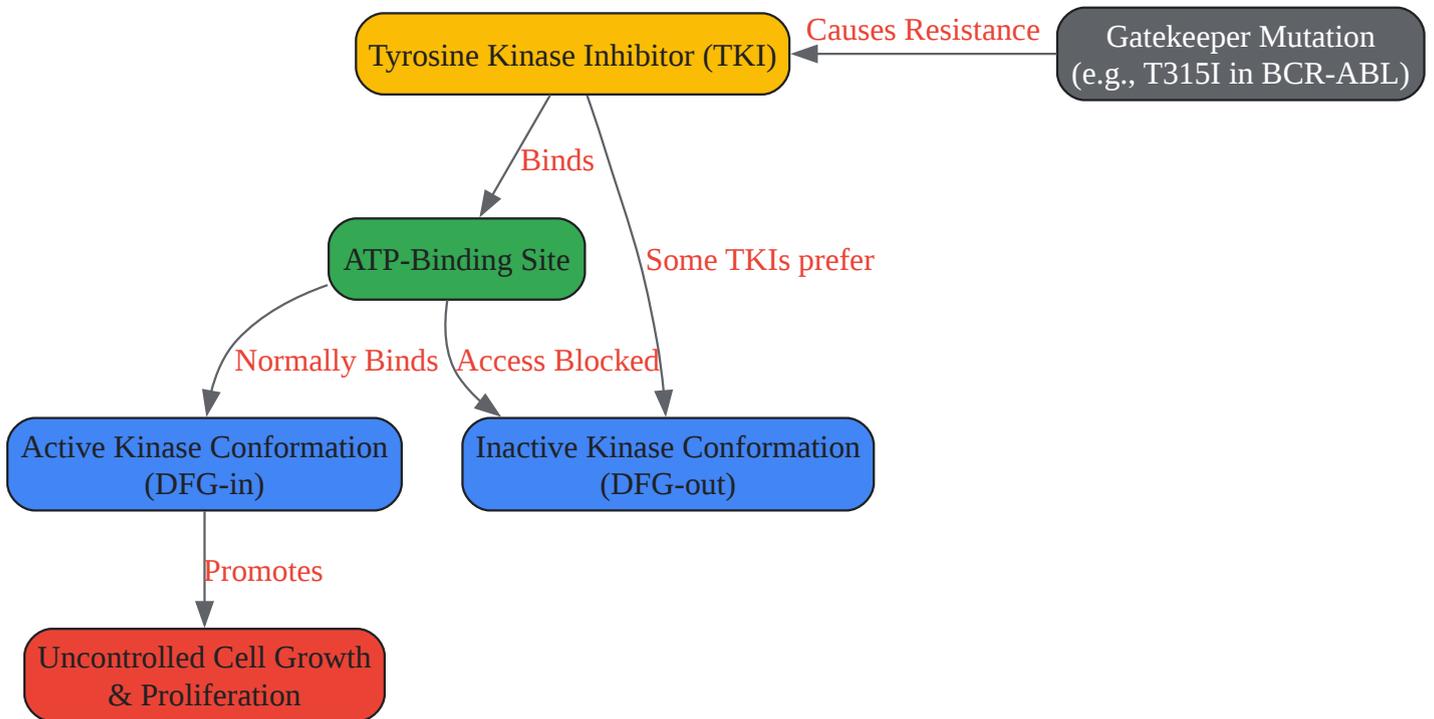
Experimental Context and Protocols

The data in the table above was generated using specific protocols. Understanding these methods is crucial for evaluating the results.

- **Cell System:** The study used washed platelets isolated from the blood of various species, including rats, guinea pigs, rabbits, dogs, monkeys, and humans [1].
- **Induction of Activity:** Platelet activation was induced using two agonists:
 - **Thrombin:** A potent natural activator.
 - **SFLLRN:** A synthetic peptide that mimics thrombin's tethered ligand, specifically activating the protease-activated receptor (PAR-1) on human platelets [1].
- **Measurement of Responses:**
 - **Aggregation:** Platelet aggregation was measured using a lumi-aggregometer, which tracks changes in light transmission through a stirred platelet suspension as platelets clump together.
 - **Calcium Mobilization:** Changes in intracellular calcium concentration ($[Ca^{2+}]_i$) were measured using the fluorescent calcium indicator Fura-2/AM [1].
- **Inhibitor Application:** **Tyrphostin 23** was pre-incubated with the platelet suspension for a specified time before the addition of the agonists to assess its inhibitory effect.

Modern TKI Context and Key Concepts

The field of kinase inhibitors has evolved significantly since the publication on **Tyrphostin 23**. The following diagram illustrates key mechanisms of action and resistance relevant to contemporary TKI research, which provides context for understanding inhibitor differences.



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This diagram shows that TKIs primarily work by competing with ATP at the kinase domain's active site [2] [3]. A critical concept in TKI efficacy and resistance is the "**gatekeeper**" residue, a specific amino acid within the ATP-binding pocket. Mutations at this site (e.g., T315I in BCR-ABL) can sterically hinder TKI binding, leading to drug resistance, as seen with inhibitors like imatinib, dasatinib, and nilotinib [4] [3].

Interpretation and Research Implications

The provided data shows **Tyrphostin 23** is an inhibitor of thrombin-mediated signaling. However, for your comparison guide, please note:

- **Specific Niche:** The findings are confined to a specific physiological context (platelet activation) and may not predict its activity against other kinase targets like those in cancer.
- **Lack of Direct Comparison:** The study does not provide head-to-head data against modern, clinically approved TKIs (e.g., imatinib, dasatinib) on the same targets.

- **Dated Information:** As a 1995 study, it does not reflect the current understanding of kinase inhibitor selectivity or the "tyrphostin" family's full scope. Newer tyrphostins (e.g., AG556, AG879) have been identified as potent inhibitors of other enzymes like 5-lipoxygenase, showing a diverse range of biological activities [5].

To build a more current and comprehensive guide, I suggest you:

- **Consult Specialized Databases:** Use resources like the **PKIS** or **IUPHAR/BPS Guide to PHARMACOLOGY** for broad kinase profiling data.
- **Focus on Clinical TKIs:** For a more relevant comparison for drug development professionals, consider focusing a guide on approved TKIs (e.g., imatinib, dasatinib, nilotinib, asciminib) where extensive clinical and biochemical data is available [6] [7] [3].
- **Explore Newer Research:** Investigate recent literature on "tyrphostins" as covalent inhibitors or probes for other targets beyond tyrosine kinases [5].

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